molecular formula C17H22N4O B2615400 N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326905-81-0

N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2615400
CAS RN: 1326905-81-0
M. Wt: 298.39
InChI Key: BONFVADWVJJDRV-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CTZ belongs to the class of triazole compounds and has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.

Scientific Research Applications

Organic Synthesis and Functionalization

Research has explored the synthesis of various triazole derivatives through organocatalytic cycloaddition, demonstrating the versatility of triazole compounds in organic synthesis. For instance, Seus et al. (2012) reported the synthesis of arylselanyl-1H-1,2,3-triazole-4-carboxylates using an organocatalytic approach, highlighting the protocol's efficiency and potential for producing high-functionalized 1,2,3-triazoles under mild conditions (Seus et al., 2012).

Coordination Chemistry and Material Science

In the field of coordination chemistry and material science, the incorporation of triazole rings into ligands has been used to synthesize coordination polymers with interesting properties. Suh et al. (2006) assembled a two-dimensional coordination polymer demonstrating dynamic molecular motions in response to guest removal. This work highlights the potential of triazole-containing compounds in the development of materials with unique structural dynamics (Suh et al., 2006).

Catalysis

Nickel complexes with triazole ligands have shown promise as catalysts in ethylene oligomerization, indicating the utility of triazole derivatives in catalysis. Schweinfurth et al. (2012) synthesized nickel complexes with "click"-derived pyridyl-triazole ligands, showing moderate activity in ethylene oligomerization with good selectivity towards C4 oligomers (Schweinfurth et al., 2012).

properties

IUPAC Name

N-cyclohexyl-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-13-8-10-15(11-9-13)21-12-16(19-20-21)17(22)18-14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONFVADWVJJDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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